Indophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Indicator for Biochemical Assays

Indophenol acts as a redox indicator due to its ability to change color based on its oxidation state. In its reduced form, it appears colorless, while in its oxidized form, it becomes blue. This property makes it valuable in various biochemical assays, particularly those involving:

- Cellular respiration: Indophenol is commonly used in assays measuring the activity of electron transport chain enzymes, specifically NADH dehydrogenase []. The reduced form of the dye (DCIP) accepts electrons from NADH, becoming oxidized and turning blue. The rate of color change is proportional to enzyme activity, allowing researchers to assess mitochondrial function.

- Oxidative stress: Indophenol can be employed to evaluate the antioxidant capacity of biological samples. Antioxidants scavenge free radicals, preventing them from oxidizing the dye. Therefore, the presence of antioxidants in a sample inhibits the color change of indophenol, indicating their protective effects [].

Photocatalysis

Indophenol can also serve as a photosensitizer in photocatalytic reactions. When exposed to light, indophenol absorbs photons, getting excited and transferring energy to other molecules. This process can be harnessed for various purposes, including:

- Degradation of pollutants: Indophenol can be used in combination with specific catalysts (like titanium dioxide) to degrade organic pollutants in water or air. Upon light activation, indophenol generates reactive oxygen species that break down the pollutants [].

- Water splitting: Indophenol-based systems are being explored for their potential in photocatalytic water splitting, a process that converts water into hydrogen fuel using sunlight [].

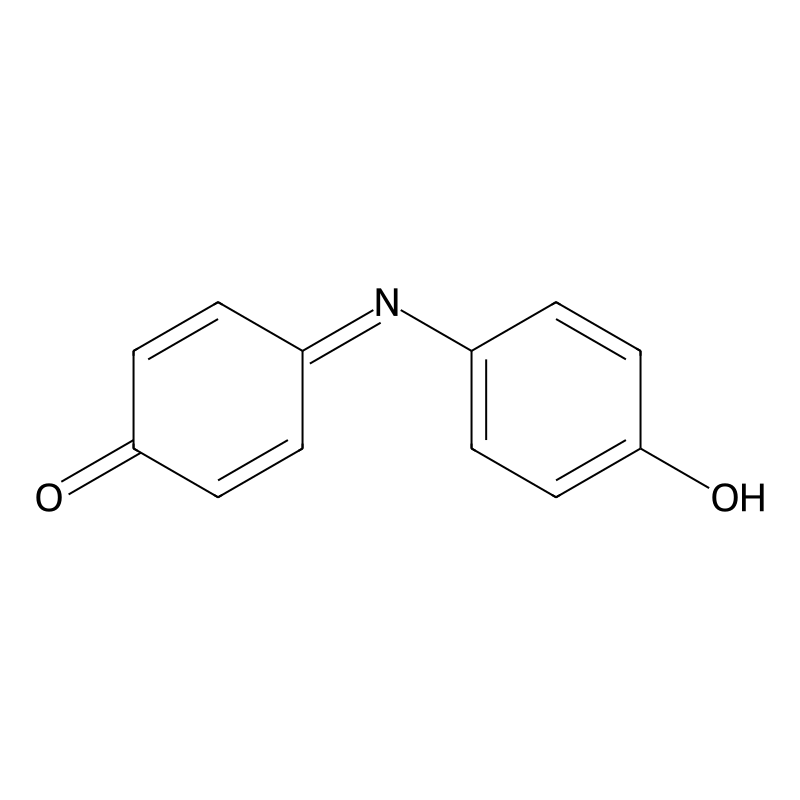

Indophenol is an organic compound characterized by the formula OC₆H₄NC₆H₄OH. It appears as a deep blue dye and is primarily known for its role in the Berthelot reaction, which is a classic test for ammonia detection. The compound belongs to a class of compounds known as indophenols, which are formed through the condensation of phenolic compounds and amines. Indophenol is notable for its various substituents that can be attached to the indophenol structure, leading to diverse applications in dyes, hair coloring, lubricants, and redox materials .

- Berthelot Reaction: This reaction involves treating a sample suspected of containing ammonia with sodium hypochlorite and phenol, resulting in the formation of indophenol. This reaction is widely used in analytical chemistry for ammonia detection .

- Reduction and Oxidation: Indophenol can undergo redox reactions, where it can be reduced to colorless compounds or oxidized back to its blue form. This property makes it useful as a redox indicator in various biochemical assays .

- Formation Mechanism: The formation of indophenol typically occurs through a chain reaction mechanism involving the condensation of benzoquinone with 4-hydroxyaniline, resulting in a quinone imine structure .

Indophenol has a wide range of applications across various fields:

- Dyes and Pigments: It is commonly used in hair dyes and textile coloring due to its vibrant color properties.

- Analytical Chemistry: Indophenol serves as a key reagent in analytical methods for detecting ammonia and nitrogen compounds.

- Redox Indicators: The compound is employed in biochemical assays to measure electron transfer processes, particularly in photosynthesis studies.

- Environmental Monitoring: Due to its reactivity with ammonia, indophenol is used in environmental testing for water quality assessments .

Indophenol can be synthesized through various methods:

- Berthelot Reaction: This classic method involves mixing sodium hypochlorite with phenolic compounds under alkaline conditions to produce indophenol.

- Condensation Reaction: A more direct synthesis involves the formal condensation of benzoquinone with 4-hydroxyaniline, leading to the formation of indophenol as a product .

- Electrochemical Methods: Recent advancements have explored electrochemical synthesis techniques that provide controlled environments for producing indophenols with specific substituents.

Research into indophenol's interactions has revealed several significant findings:

- Ammonia Detection: Studies have highlighted the effectiveness of indophenol-based methods for determining ammonia concentrations in various samples, including water and soil .

- Chemical Interference: Investigations into potential interferences during ammonium determination using indophenol-type reactions have provided insights into optimizing analytical procedures .

Indophenol shares structural similarities with several other compounds, each having unique properties:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 2,6-Dichlorophenolindophenol | A derivative of indophenol that acts as a redox dye | Used extensively in photosynthesis research |

| Phenolphthalein | A pH indicator that changes color based on acidity | Primarily used in titrations |

| Naphthol Blue Black | A synthetic dye used in histology | Unique application in biological staining |

| Indigo | A natural dye derived from plants | Known for its historical use in textiles |

Indophenol's distinctiveness lies in its dual role as both a dye and an analytical reagent, making it versatile across both industrial and scientific applications. Its ability to participate in redox reactions further enhances its utility compared to similar compounds that may not exhibit such properties.

Classical Synthesis Routes

Berthelot Reaction Pathway

The Berthelot reaction, first described in 1859, remains the most widely recognized method for synthesizing indophenol. This pathway involves the condensation of phenol with ammonia in the presence of an alkaline hypochlorite solution [1] [3] [5]. The reaction proceeds via the formation of monochloramine (NH$$_2$$Cl) as an intermediate, which subsequently couples with phenol to generate 5-aminosalicylate. Oxidative dehydrogenation of this intermediate yields the indophenol chromophore, identifiable by its absorbance at 630–670 nm [4]. Modifications to the original Berthelot protocol include substituting phenol with less toxic alternatives such as sodium salicylate or 2-phenylphenol, which enhance reaction specificity and color stability [5].

Table 1: Reagents and Conditions in Berthelot Reaction Variants

| Phenolic Component | Oxidizing Agent | Catalyst | pH Range | Reference |

|---|---|---|---|---|

| Phenol | NaOCl | None | 10–12 | [1] [5] |

| Sodium Salicylate | Dichloroisocyanurate | Hexacyanoferrate(II) | 9–11 | [4] |

| 2-Phenylphenol | NaOCl | Mn(II) | 8–9 | [5] |

Oxidation of Phenols and Anilines

Classical oxidative coupling between phenols and anilines represents another foundational route to indophenol derivatives. Early methods employed strong oxidants like potassium ferricyanide or lead dioxide to mediate the coupling of para-substituted phenols with primary anilines. For example, the reaction of 2,6-dimethoxyphenol with 2,4-dimethoxyaniline in acidic ethanol yields N,O-biaryl indophenol analogs through a radical-mediated mechanism [2]. However, these methods often suffer from poor regioselectivity and side reactions such as over-oxidation to quinones or azobenzene byproducts [2] [4].

Modern Preparation Methods

Sodium Carbonate and Sodium Persulfate Methodology

A contemporary approach leverages sodium carbonate and sodium persulfate (Na$$2$$S$$2$$O$$8$$) as synergistic oxidants in aqueous media. This method, detailed in a 2012 patent, involves reacting acetylated phenol derivatives with substituted anilines under mild conditions (25–50°C, pH 8–10) [6]. For instance, acetylamino-phenol reacts with 2,4-difluorophenoxyaniline in the presence of Na$$2$$CO$$3$$ and Na$$2$$S$$2$$O$$8$$, achieving yields exceeding 75% [6]. The alkaline environment facilitates deacetylation and subsequent oxidative coupling, while persulfate ensures efficient electron transfer without requiring transition-metal catalysts [6].

Acetylization Reaction Pathways

Acetyl-protected intermediates have emerged as key precursors in modern indophenol synthesis. By acetylating phenolic hydroxyl groups, researchers mitigate unwanted side reactions during oxidative steps. A notable example is the preparation of N-(4-hydroxyphenyl)acetamide, which undergoes iron-porphyrin-catalyzed coupling with anilines to form indophenol derivatives [2]. Post-synthetic hydrolysis under acidic conditions (e.g., HCl/EtOAc) removes acetyl protecting groups, yielding the final product [6].

Derivative Synthesis

Dichlorophenol-Indophenol (DCPIP) Synthesis

Dichlorophenol-indophenol (DCPIP), a redox-sensitive derivative, is synthesized via chlorination of indophenol using sulfuryl chloride (SO$$2$$Cl$$2$$) or electrophilic chlorinating agents. The reaction typically proceeds in dichloromethane at 0–5°C, introducing chlorine atoms at the ortho and para positions relative to the phenolic hydroxyl group [1] [4]. DCPIP’s utility in quantifying ascorbic acid stems from its reversible reduction to a colorless leuco form, a property exploited in spectrophotometric assays [1].

Halogenated Derivatives Development

Halogenated indophenols, particularly fluoro- and chloro-substituted variants, are synthesized through electrophilic halogenation or cross-coupling strategies. For example, palladium-catalyzed Ullmann coupling between 2,4-difluorophenylboronic acid and 5-bromoindophenol introduces fluorine substituents, enhancing the compound’s stability in biological matrices [6]. Such derivatives exhibit tailored redox potentials and improved solubility in nonpolar solvents, broadening their applicability in organic electronics and catalysis [2] [6].

Table 2: Representative Halogenated Indophenol Derivatives

| Derivative | Halogenation Method | Catalyst | Application | Reference |

|---|---|---|---|---|

| 2,4-Dichloroindophenol | Electrophilic Cl$$_2$$ | FeCl$$_3$$ | Redox titration | [4] |

| 3-Fluoroindophenol | Cross-coupling | Pd(PPh$$3$$)$$4$$ | Organic LEDs | [6] |

| 5-Bromoindophenol | Br$$2$$/H$$2$$SO$$_4$$ | None | Polymer initiator | [2] |

Gibbs Reaction Mechanism

The Gibbs reaction represents a fundamental colorimetric assay for phenol detection that proceeds through N-chlorobenzoquinone imine intermediates in aqueous basic media. Research has established that this reaction mechanism involves complex electron transfer processes initiated by single electron transfer from phenolate anions to N-chloroimine compounds [1] [2] [3].

Single Electron Transfer (SET) Processes

The initial step of the Gibbs reaction involves single electron transfer from the anion of phenol to N-chloroimine, generating N-chloroimine radical anion intermediates [1] [2] [3]. This SET process serves as the rate-determining step in most cases and establishes the foundation for subsequent indophenol formation pathways [1] [2].

The SET mechanism is characterized by the transfer of a single electron between species occurring on the reaction coordinate, following established principles of electron transfer theory [4]. Evidence for this initiating SET has been demonstrated through spin-trapping experiments using 2,2,6,6-tetramethylpiperidine-N-oxyl, confirming the formation of N-haloimine radical anions regardless of their origin [1] [2] [3].

N-Chloroimine Radical Anion Formation

Following the initial SET process, N-chloroimine radical anion species are generated as key intermediates in the indophenol formation mechanism [1] [2] [3]. These radical anions can be produced through multiple pathways, including direct single electron transfer from phenolate anions and generation using external electron donors [1] [2].

The formation of these radical anions represents a critical branching point in the reaction mechanism, as their subsequent behavior determines which of the three distinct pathways will predominate in indophenol formation [1] [2] [3]. The stability and reactivity of these intermediates are influenced by the reaction conditions, particularly pH and the nature of the substrate-reagent pairs [1] [2].

S(RN)2 Chain Reaction Mechanism

One of the most significant mechanistic pathways involves the S(RN)2 chain reaction mechanism, where N-chloroimine radical anions escape from the solvent cage to initiate a chain reaction process [1] [2] [3]. This mechanism is evidenced by its characteristic kinetics and occurs predominantly with less reactive reagent-substrate pairs [1] [2].

During the propagation phase of this chain reaction, the chlorine of the chain carrier N-chloroimine radical anion is substituted by the anion of the phenol substrate in a bimolecular rate-determining step [1] [2] [3]. This substitution process follows the S(RN)2 mechanism, where the "RN" designation indicates the nucleophilic substitution occurs via a radical anion intermediate [1] [2].

The chain reaction mechanism exhibits distinct kinetic characteristics that differentiate it from the other pathways, including specific rate dependencies and reaction orders that provide clear evidence for its operation [1] [2] [3].

Kinetic Studies

Rate Constants and Influencing Factors

Comprehensive kinetic investigations have established quantitative rate constants for indophenol formation under various conditions. Studies of the 2,6-dichlorophenolindophenol system have revealed second-order rate constants ranging from 172±5 to 276±4 L mol⁻¹ s⁻¹ at different pH values [5]. The reaction between cysteine and 2,6-dichlorophenolindophenol shows maximum reactivity at pH 6.88 with an overall reaction constant of 306 L mol⁻¹ s⁻¹ at 22°C [6].

For electron transfer processes involving NADPH and dichlorophenolindophenol, the direct electron transfer mechanism exhibits a rate constant of 4.69 M⁻¹ s⁻¹ with no oxygen consumption [7]. Similarly, the NADH to DCIP reaction shows a second-order rate constant of 2.4 M⁻¹ s⁻¹ at 37°C [8].

The reaction kinetics demonstrate first-order behavior with respect to the indophenol compound and varying orders with respect to the reducing substrate depending on the specific system investigated [5] [9]. The outer-sphere mechanism characteristics are evidenced by the insensitivity to ionic strength changes in the reaction medium [9].

pH-Dependent Reaction Kinetics

The pH dependence of indophenol formation represents a critical factor in determining reaction rates and mechanisms. Research has demonstrated that reaction velocity increases with increasing pH in the alkaline region, with different indophenols requiring different optimal pH values for maximum formation [10].

Kinetic studies conducted across pH ranges from 2.5 to 9.0 have revealed complex pH-dependent behavior [6]. The maximum reactivity occurs at pH 6.88 for the cysteine-dichlorophenolindophenol system, with the activation energy determined to be 8.1 kcal/mol from Arrhenius plot analysis [6].

The three distinct pathways of the Gibbs reaction exhibit different pH dependencies: the direct solvent cage combination shows pH-independent second-order kinetics, while the competitive third route demonstrates second-order but pH-dependent behavior [1] [2] [3]. This differential pH sensitivity provides a means for distinguishing between the various mechanistic pathways [1] [2].

Temperature Effects on Indophenol Formation

Temperature profoundly influences the kinetics of indophenol formation, with color development time increasing dramatically as temperature decreases [11]. Comprehensive temperature studies have established that reaction times at 5°C are nearly three times longer than those at room temperature [11].

Quantitative analysis reveals that color development follows an Arrhenius relationship with temperature, allowing for the prediction of reaction times across different temperature ranges [11]. At 5°C, the color development time extends to 28 minutes, compared to 2 minutes at 30°C under research-determined conditions [11].

The activation energy for the color development process has been experimentally determined, with values ranging from 8.1 kcal/mol for specific systems to higher values for more complex reaction pathways [6]. The temperature dependence can be described by exponential relationships that account for the increased thermal energy available to overcome reaction barriers [11].

Reduction Kinetics

Interaction with Reducing Agents

The interaction between indophenol compounds and reducing agents represents a fundamental aspect of their electron transfer chemistry. Ascorbic acid serves as a primary reducing agent, with pressure-dependent kinetic studies revealing activation volumes that provide insight into the solvation effects involved in electron transfer [12].

Sodium borohydride exhibits specific mechanistic pathways in indophenol reduction, with theoretical calculations revealing that the reduction proceeds through an asynchronous nucleophilic attack on the carbonyl group [13]. The initial step represents the rate-determining step, with activation barriers that can be lowered through synergistic effects of solvent and counter ions [13].

The sulphite ion reduction of dichlorophenolindophenol demonstrates first-order kinetics with respect to the indophenol and zero-order with respect to the sulphite ion [9]. This system exhibits outer-sphere mechanism characteristics with insensitivity to ionic strength changes in the reaction medium [9].

Electron Transfer Mechanisms

The electron transfer mechanisms in indophenol reduction encompass both outer-sphere and inner-sphere pathways depending on the specific reducing agent and reaction conditions. Direct electron transfer from NADPH to dichlorophenolindophenol proceeds via an outer-sphere mechanism with no oxygen consumption and a rate constant of 4.69 M⁻¹ s⁻¹ [7].

Intramolecular electron transfer processes in biological systems involving indophenol compounds demonstrate complex kinetic behavior influenced by protein conformational changes and distance-dependent factors [12]. The reorganization energy plays a crucial role in determining the distance dependence of electron transfer rates [12].

The reoxidation of reduced indophenol compounds in aerobic conditions follows pseudo-first-order kinetics with rate constants of approximately 5.9 × 10⁻⁴ s⁻¹ in air-saturated phosphate buffer [8]. This reoxidation process represents an important consideration in analytical applications where oxygen interference must be controlled [7].

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant